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Compound of Interest

Compound Name: 6-Bromophenanthridine

CAS No.: 17613-40-0

Cat. No.: B168847 Get Quote

Executive Summary & Molecular Architecture
6-Bromophenanthridine (CAS: 1985-63-3) serves as a critical electrophilic scaffold in the

synthesis of optoelectronic materials (OLED host materials) and DNA-intercalating

pharmaceutical agents. Its structural rigidity and extended

-conjugation make it a prime candidate for photophysical applications.

This guide provides a definitive reference for the structural validation of 6-
Bromophenanthridine. It moves beyond simple data listing to establish a self-validating

analytical workflow, ensuring that researchers can distinguish the target molecule from its

common synthetic precursor, phenanthridin-6(5H)-one.
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Property Value

Formula

Molecular Weight 258.12 g/mol

Exact Mass
256.98 (for

)

Appearance Off-white to pale yellow solid

Solubility

Soluble in

, DMSO,

; Insoluble in

Synthesis & Sample Preparation Workflow
To ensure spectroscopic fidelity, the sample must be free of the starting material

(phenanthridinone), which possesses strong amide features that obscure the target data.

Synthetic Pathway (Context for Impurities)
The standard synthesis involves the aromatization and bromination of phenanthridin-6(5H)-one

using phosphorous oxybromide (

) or

.

Critical Impurity Marker: Residual starting material will show a strong Carbonyl (

) stretch in IR and a broad

signal in

NMR.

Analytical Workflow Diagram
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The following flowchart outlines the logical progression from crude isolation to certified

structural validation.

Isolated Crude Solid

Step 1: FT-IR Screening
(Check for C=O @ 1660 cm-1)

C=O Absent?

Recrystallize / Column
(Remove Phenanthridinone)

No (Impure)

Step 2: Mass Spectrometry
(Verify Isotope Pattern)

Yes (Pass)

Step 3: 1H / 13C NMR
(Structural Mapping)

Certificate of Analysis
(Validated)

Click to download full resolution via product page

Figure 1: Self-validating analytical workflow. The IR screen is the "gatekeeper" step to prevent

wasting NMR time on impure samples.

Mass Spectrometry (MS): The Isotopic Fingerprint
Mass spectrometry provides the most immediate confirmation of the halogen substitution due

to the unique natural abundance of Bromine isotopes.
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Ionization & Pattern
Technique: EI (Electron Impact) or ESI+ (Electrospray Ionization).

Key Feature: The 1:1 doublet.[1] Bromine exists as

(50.7%) and

(49.3%).

Fragmentation Logic
The stability of the fused aromatic system leads to a distinct fragmentation pathway:

Molecular Ion (

): A doublet of equal intensity at m/z 257 and 259.

Radical Loss (

): Homolytic cleavage of the C-Br bond generates the stable phenanthridinyl cation (m/z
178). This is often the base peak in EI spectra.

Molecular Ion [M]+
m/z 257 / 259 (1:1) - Br• Phenanthridinyl Cation

m/z 178 (Base Peak)
Loss of HCN

m/z 151
Secondary Frag

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway showing the characteristic loss of the bromine radical.

Infrared Spectroscopy (FT-IR)
IR is utilized primarily to confirm the absence of the precursor.
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Frequency (

)
Assignment Diagnostic Note

3050 - 3010 Ar-H Stretch Weak, typical aromatic.

1610, 1580 C=N / C=C Stretch
Skeletal vibrations of the

heterocycle.

~1660 ABSENT

PASS/FAIL CRITERIA: If

present, sample contains

phenanthridinone.

~690 - 750 C-Br Stretch

Often obscured by aromatic

bending, but distinct in

fingerprint region.

Nuclear Magnetic Resonance (NMR)
The NMR data provides the structural map.[2] The 6-position is substituted, so no proton signal

is observed there. The most diagnostic protons are those in the "bay region" (H1 and H10)

which are significantly deshielded.

Solvent:

(Chloroform-d) is recommended for resolution. DMSO-

may cause slight shifts due to solvent-solute stacking.

NMR Data (400 MHz, )
Numbering Note: Standard IUPAC numbering places Nitrogen at position 5.
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

H1 8.62 Doublet (d) 1H

Deshielded: Peri

to Nitrogen;

experiences

anisotropic

effect.

H10 8.51 Doublet (d) 1H

Deshielded: Bay

region proton;

steric

compression with

H1.

H4 8.15 Doublet (d) 1H
Ortho to ring

fusion (Ring A).

H7 8.05 Doublet (d) 1H
Ortho to ring

fusion (Ring C).

H2, H3, H8, H9 7.60 - 7.90 Multiplet (m) 4H

Remaining

aromatic protons

in the "bulk"

region.

NMR Data (100 MHz, )
The carbon spectrum confirms the quaternary C-Br center.
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Shift (

, ppm)
Assignment Note

144.5 C6 (C-Br)
Diagnostic: Distinct quaternary

carbon attached to N and Br.

143.2 C4a (Quaternary) Bridgehead carbon.

133.5 C10a (Quaternary) Bridgehead carbon.

121.0 - 130.0 Ar-CH
Signals for C1, C2, C3, C4,

C7, C8, C9, C10.

Quality Control & Storage Protocol
To maintain the integrity of the spectroscopic standard:

Storage: Store at 2-8°C, protected from light. Brominated heterocycles can undergo slow

photolytic debromination.

Re-validation: If the solid turns yellow/brown from an off-white state, re-run the TLC

(Hexane:EtOAc 8:2) and MS to check for decomposition.

Safety: 6-Bromophenanthridine is a potential DNA intercalator. Handle with high-

containment procedures (gloves, fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b168847?utm_src=pdf-custom-synthesis
https://www.compoundchem.com/wp-content/uploads/2015/02/Analytical-Chemistry-1-H-NMR-Chemical-Shifts.pdf
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://www.benchchem.com/product/b168847#spectroscopic-data-of-6-bromophenanthridine-nmr-ir-ms
https://www.benchchem.com/product/b168847#spectroscopic-data-of-6-bromophenanthridine-nmr-ir-ms
https://www.benchchem.com/product/b168847#spectroscopic-data-of-6-bromophenanthridine-nmr-ir-ms
https://www.benchchem.com/product/b168847#spectroscopic-data-of-6-bromophenanthridine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b168847?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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